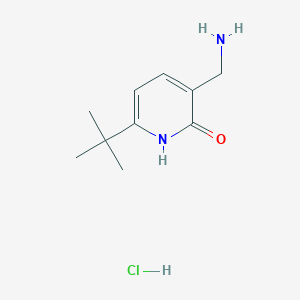

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNJFDAQTWDQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs). LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA.

Mode of Action

Similar compounds have been shown to inhibit the function of their target enzymes. In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis.

Biological Activity

3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyridinone ring with an aminomethyl group and a tert-butyl substituent, which contribute to its distinctive electronic and steric properties. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C10H17ClN2O

- Molecular Weight : 180.25 g/mol

- IUPAC Name : 3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one

The biological activity of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one is primarily attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group enhances lipophilicity, facilitating interactions with lipid membranes. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : Studies have shown that 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one acts as an inhibitor for several enzymes. Its binding affinity varies depending on the specific target and biological system involved.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to elucidate the specific mechanisms and efficacy against various pathogens.

- Antioxidant Activity : The compound has been implicated in modulating oxidative stress responses, potentially through interactions with pathways involving the Nrf2-Keap1 complex.

Case Studies

- Enzyme Inhibition Study :

- Antioxidant Activity :

Comparative Analysis

The following table summarizes the biological activities of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one compared to similar compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one | Significant | Moderate | Preliminary Evidence |

| S-Pregabalin | High | Low | None |

| 3-(Aminomethyl)phenylboronic acid hydrochloride | Moderate | None | Moderate |

Synthesis and Industrial Applications

The synthesis of 3-(aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one can be achieved through various methods, including the Mannich reaction. This reaction involves the condensation of an amine with formaldehyde and a ketone or aldehyde under mild conditions . Optimizing these synthetic routes is crucial for industrial applications where yield and purity are paramount.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.